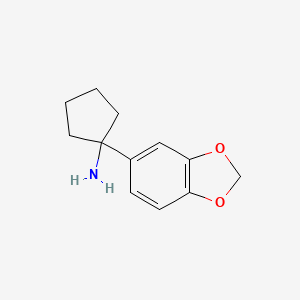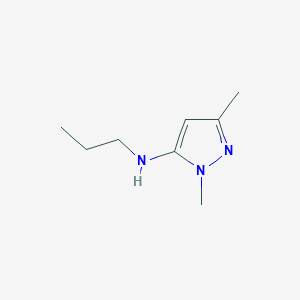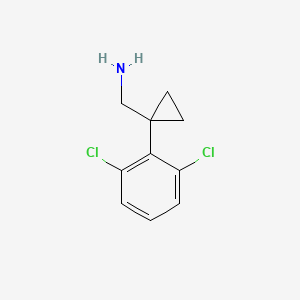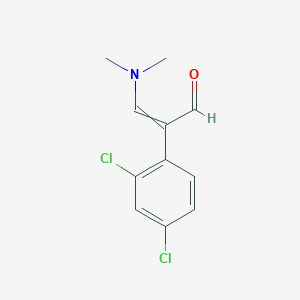![molecular formula C14H23N5 B11739243 [(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739243.png)
[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-エチル-1H-ピラゾール-5-イル)メチル][(3-メチル-1-プロピル-1H-ピラゾール-5-イル)メチル]アミンは、ピラゾール誘導体のクラスに属する化合物です。ピラゾールは、位置1と2に2つの窒素原子を含む5員環の複素環式化合物です。この特定の化合物は、中心のアミン基を介して結合された、異なるアルキル基で置換された2つのピラゾール環の存在によって特徴付けられます。
準備方法
合成経路と反応条件
[(1-エチル-1H-ピラゾール-5-イル)メチル][(3-メチル-1-プロピル-1H-ピラゾール-5-イル)メチル]アミンの合成は、一般的に以下の手順が含まれます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジケトンを酸性または塩基性条件下で反応させることによって合成できます。
アルキル化: ピラゾール環は、次に適切なハロアルカン(1-エチル置換の場合は臭化エチル、3-メチル-1-プロピル置換の場合は臭化プロピル)を使用してアルキル化されます。
カップリング: アルキル化されたピラゾール環は、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を、4-ジメチルアミノピリジン(DMAP)のような触媒の存在下で用いて、中心のアミン基を介して結合されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が、より大規模に行われ、効率的な混合と反応制御を確保するために連続フローリアクターが使用される場合があります。試薬添加と生成物の分離のための自動システムの使用により、収率と純度を向上させることができます。
化学反応の分析
反応の種類
酸化: この化合物は、特にアルキル基で酸化反応を起こす可能性があり、対応するアルコールまたはケトンの生成につながります。
還元: 還元反応はピラゾール環を標的にすることができ、それらをピラゾリンに変換する可能性があります。
置換: この化合物は、特にハロゲン化物が他の求核剤に置き換えられる可能性のあるアルキル基で、求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの試薬。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの試薬。
置換: 塩基性条件下でのアジ化ナトリウム(NaN₃)またはチオール(R-SH)などの求核剤。
主な生成物
酸化: アルコールまたはケトンの生成。
還元: ピラゾリンの生成。
置換: アジドまたはチオエーテルの生成。
科学研究の用途
[(1-エチル-1H-ピラゾール-5-イル)メチル][(3-メチル-1-プロピル-1H-ピラゾール-5-イル)メチル]アミンは、科学研究においてさまざまな用途があります。
化学: 特に医薬品や農薬の開発において、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 配位化学における配位子としての可能性が調査されており、金属-配位子相互作用を研究するために使用できます。
医学: 抗炎症作用や抗がん作用など、潜在的な治療的特性について調査されています。
工業: ポリマーや触媒など、特定の特性を持つ新しい材料の開発に使用されます。
科学的研究の応用
[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in coordination chemistry, which can be used to study metal-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
[(1-エチル-1H-ピラゾール-5-イル)メチル][(3-メチル-1-プロピル-1H-ピラゾール-5-イル)メチル]アミンの作用機序は、特定の分子標的との相互作用に関与します。
分子標的: この化合物は、酵素または受容体に結合して、その活性を調節することができます。
関与する経路: 炎症や細胞増殖に関連するシグナル伝達経路に影響を与える可能性があり、観察される生物学的効果につながります。
類似の化合物との比較
類似の化合物
- [(1-メチル-1H-ピラゾール-5-イル)メチル][(3-メチル-1-プロピル-1H-ピラゾール-5-イル)メチル]アミン
- [(1-エチル-1H-ピラゾール-5-イル)メチル][(3-エチル-1-プロピル-1H-ピラゾール-5-イル)メチル]アミン
独自性
[(1-エチル-1H-ピラゾール-5-イル)メチル][(3-メチル-1-プロピル-1H-ピラゾール-5-イル)メチル]アミンは、その反応性と生物学的標的との相互作用に影響を与える可能性のある、特定の置換パターンによって際立っています。このユニークな構造は、そのアナログと比較して、異なる薬理学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
- [(1-methyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
- [(1-ethyl-1H-pyrazol-5-yl)methyl][(3-ethyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
Uniqueness
[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties compared to its analogs.
特性
分子式 |
C14H23N5 |
|---|---|
分子量 |
261.37 g/mol |
IUPAC名 |
1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-4-8-19-14(9-12(3)17-19)11-15-10-13-6-7-16-18(13)5-2/h6-7,9,15H,4-5,8,10-11H2,1-3H3 |
InChIキー |
FIYLSAJDCBNFAA-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=CC(=N1)C)CNCC2=CC=NN2CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11739167.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11739171.png)
![[(4-ethoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739175.png)
![butyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739178.png)

![2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B11739191.png)


![hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739221.png)
phenyl]methyl})amine](/img/structure/B11739229.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739232.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine](/img/structure/B11739241.png)

